molecular formula C15H10FNO3 B10883317 (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B10883317
M. Wt: 271.24 g/mol
InChI Key: SFJWGZZCTJKFEE-XCVCLJGOSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound is characterized by the presence of a fluorine atom on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Starting Materials: 4-fluorobenzaldehyde and 4-nitroacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds as follows:

4-fluorobenzaldehyde+4-nitroacetophenoneNaOH/EtOHThis compound\text{4-fluorobenzaldehyde} + \text{4-nitroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} 4-fluorobenzaldehyde+4-nitroacetophenoneNaOH/EtOH​this compound

Industrial Production Methods

While the Claisen-Schmidt condensation is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: (E)-1-(4-fluorophenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Oxidation: Products may include carboxylic acids or epoxides, depending on the specific conditions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies investigating the biological activity of chalcones, which are known for their anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research into chalcones often explores their potential as therapeutic agents. This compound, with its specific substituents, may exhibit unique biological activities.

    Industry: Chalcones and their derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is largely influenced by its ability to interact with various molecular targets. The mechanism of action may involve:

    Enzyme Inhibition: Chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

    Apoptosis Induction: In cancer research, chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and the modulation of mitochondrial function.

Comparison with Similar Compounds

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones, such as:

    (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: This compound has a hydroxyl group instead of a fluorine atom, which can significantly alter its reactivity and biological activity.

    (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: The chlorine atom can affect the compound’s chemical stability and reactivity in substitution reactions.

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10FNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+

InChI Key

SFJWGZZCTJKFEE-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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